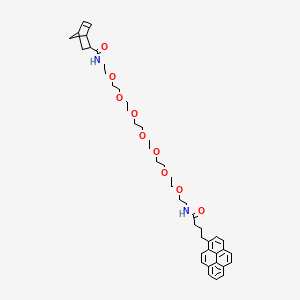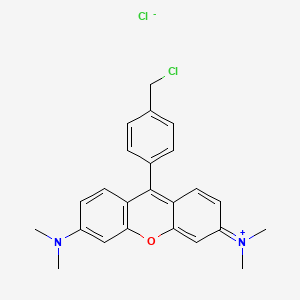
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine is a compound that features polyethylene glycol (PEG) chains with azide and oxyamine functional groups. This compound is particularly useful in bioconjugation and click chemistry applications due to its reactive azide groups, which can form stable triazole linkages with alkynes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains.
Azidation: The introduction of azide groups is achieved through nucleophilic substitution reactions, where a halide (e.g., bromide) on the PEG chain is replaced by an azide group using sodium azide.
Amidation: The formation of the amido linkage is carried out by reacting the PEG-azide intermediate with an amine-containing compound under appropriate conditions, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Continuous Flow Azidation: Utilizing continuous flow reactors for efficient and safe azidation.
Automated Amidation: Employing automated systems for the amidation step to ensure consistency and high yield.
化学反应分析
Types of Reactions
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Reduction: The azide groups can be reduced to amines using reducing agents like triphenylphosphine or lithium aluminum hydride.
Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
CuAAC: Copper(I) sulfate and sodium ascorbate are commonly used catalysts for click chemistry reactions.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of azide groups.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules like proteins and nucleic acids to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine primarily involves its azide groups, which react with alkynes in the presence of a copper(I) catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis. The oxyamine group can also participate in oxime ligation, forming stable oxime linkages with carbonyl compounds.
相似化合物的比较
Similar Compounds
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: Similar structure but with a maleimide group instead of an oxyamine group.
N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol: Contains a thiol group instead of an oxyamine group.
N-(Azido-PEG2)-N-Bis(PEG4-t-butyl ester): Features t-butyl ester groups instead of an oxyamine group.
Uniqueness
N,N-Bis(PEG2-azide)-N-amido-PEG2-oxyamine is unique due to its combination of azide and oxyamine groups, which allows it to participate in both click chemistry and oxime ligation reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-[2-(2-aminooxyethoxy)ethoxy]-N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N8O8/c20-25-23-2-7-30-12-14-32-9-4-27(5-10-33-15-13-31-8-3-24-26-21)19(28)1-6-29-11-16-34-17-18-35-22/h1-18,22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYLICMHXXMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)

![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)

![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)





![3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8115152.png)
